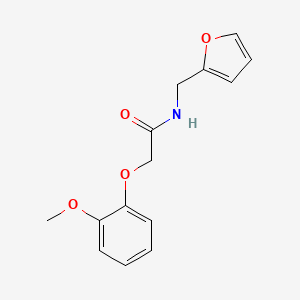

N-(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"N-(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide" is a compound of interest due to its structural features that may lend it unique physical and chemical properties. It contains functional groups and moieties such as furylmethyl, methoxyphenoxy, and acetamide, which can influence its reactivity and potential applications in various chemical and pharmaceutical fields.

Synthesis Analysis

The synthesis of compounds closely related to "N-(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide" often involves multi-step chemical reactions, including acetylation, alkylation, and amide bond formation. For example, the Leuckart reaction has been utilized in synthesizing similar acetamide derivatives with potential cytotoxic and anti-inflammatory activities (Rani et al., 2016).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those with methoxyamino and furyl groups, often features linearly extended conformations or slightly bent chains influenced by the specific substituents and functional groups. The presence of hydrogen bonding, both classical N-H...O and weak non-standard C-H...O, plays a significant role in stabilizing the crystal structure and influencing the compound's properties (Camerman et al., 2005).

Chemical Reactions and Properties

Compounds like "N-(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide" participate in various chemical reactions, including hydrogenation and nitration, to form derivatives with altered functional groups. For instance, hydrogenation techniques have been applied to synthesize intermediates for azo disperse dyes, demonstrating the versatility of related compounds in chemical synthesis (Zhang Qun-feng, 2008).

Physical Properties Analysis

The physical properties of similar compounds are influenced by their molecular structure, including crystal system, space group, and molecular dimensions. These properties can be analyzed using X-ray diffraction and other spectroscopic techniques to determine the compound's crystallinity, stability, and potential for various applications.

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including reactivity, stability, and interactions with biological molecules, can be predicted using DFT calculations, molecular docking studies, and ADMET analysis. For instance, studies have shown the potential of certain derivatives for anticancer activity and as anti-inflammatory agents, suggesting the importance of functional groups like methoxy and furyl in medicinal chemistry applications (Murugan et al., 2022).

Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation for Antimalarial Drug Synthesis

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights a process optimization for the synthesis of antimalarial drugs. This method employs various acyl donors, indicating the importance of chemoselective acetylation in pharmaceutical synthesis, which could be relevant for the manipulation or derivation of N-(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide in drug development (Deepali B Magadum & G. Yadav, 2018).

Comparative Metabolism in Herbicide Research

A study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes could be analogously significant for understanding how compounds like N-(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide behave in biological systems, particularly if it or its derivatives are used in agricultural applications. This research provides a foundation for studying the bioactivity and metabolic pathways of complex acetamides (S. Coleman et al., 2000).

Organic Synthesis and Mechanistic Studies

Investigating the reaction of [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes, which produces furan and phenol products, illustrates the intricate mechanisms in organic synthesis. Such research can shed light on how N-(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide might react under similar conditions, offering insights into its potential applications in creating new chemical entities or in synthetic chemistry research (J. Mccallum et al., 1988).

Green Synthesis Approaches

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide from N-(3-nitro-4-methoxyphenyl)acetamide using novel catalysts highlights environmentally friendly approaches to chemical synthesis. This example underlines the potential for developing sustainable methodologies for synthesizing or modifying compounds like N-(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide, emphasizing the importance of green chemistry in research and industry applications (Zhang Qun-feng, 2008).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-17-12-6-2-3-7-13(12)19-10-14(16)15-9-11-5-4-8-18-11/h2-8H,9-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUXVXAPAVODDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536331.png)

![N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5536349.png)

![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)

![2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5536358.png)

![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)

![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)

![6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid](/img/structure/B5536399.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]-3-methylbutanohydrazide](/img/structure/B5536402.png)

![2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5536404.png)